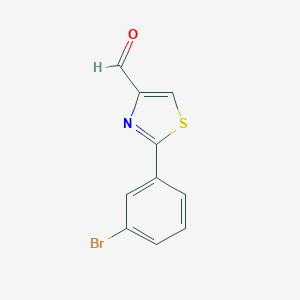

2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde

Descripción general

Descripción

2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde: is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and an aldehyde functional group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . The presence of the bromophenyl group and the aldehyde functionality in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde involves the cyclization of appropriate precursors. A typical synthetic route might include the following steps:

Formation of the Thiazole Ring: The thiazole ring can be formed by reacting a bromophenyl-substituted thiourea with α-haloketones under basic conditions. This cyclization reaction typically requires heating and the presence of a base such as sodium hydroxide or potassium carbonate.

Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions. One common method is the Vilsmeier-Haack reaction, which involves the reaction of the thiazole intermediate with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods:

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromophenyl group in 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Condensation: Amines, hydrazines

Major Products:

Substitution Products: Various substituted thiazoles

Oxidation Products: Carboxylic acids

Reduction Products: Alcohols

Condensation Products: Imines, hydrazones

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has been investigated for its diverse applications in scientific research, particularly in the following areas:

Medicinal Chemistry

2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde shows promise as a pharmacological agent due to its potential biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that thiazole derivatives often exhibit antimicrobial properties. The specific interactions of this compound with various pathogens are under investigation to evaluate its efficacy against bacterial and fungal strains.

- Anticancer Potential : Thiazole compounds have been linked to anticancer activity. Research has shown that derivatives of thiazole can inhibit cellular pathways involved in cancer proliferation. For example, studies on similar thiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic chemistry:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex heterocyclic compounds and ligands for metal-catalyzed reactions. The presence of the thiazole moiety allows for the development of novel chemical entities with tailored properties .

- Pharmaceutical Intermediates : It plays a role in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), contributing to drug development processes .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of thiazole derivatives synthesized from similar precursors. The results indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 10–30 µM against various cancer cell lines, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the synthesis of thiazole-based hybrids that demonstrated enhanced antimicrobial activity. The synthesized compounds were tested against multiple bacterial strains, showing promising results that warrant further exploration into the efficacy of this compound in combating infections .

Mecanismo De Acción

The mechanism of action of 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde and its derivatives often involves interactions with specific molecular targets. For example, some derivatives may inhibit enzymes or interfere with cellular signaling pathways, leading to their observed biological effects. The exact mechanism can vary depending on the specific derivative and its target .

Comparación Con Compuestos Similares

- 2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde

- 2-(3-Chlorophenyl)-1,3-thiazole-4-carbaldehyde

- 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde

Comparison:

While these compounds share a similar thiazole core structure, the substitution pattern on the phenyl ring can significantly influence their chemical reactivity and biological activities. For example, the presence of different halogen atoms (bromine, chlorine) or alkyl groups (methyl) can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .

Actividad Biológica

2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde is an organic compound with a unique structure that includes a thiazole ring and a brominated phenyl group. This compound, with the molecular formula C10H6BrNOS and a molecular weight of approximately 268.13 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial, antifungal, and anticancer applications. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The structural characteristics of this compound are significant for its biological activity. The thiazole moiety contributes to its chemical reactivity, while the brominated phenyl group may enhance its interaction with biological targets compared to other halogenated derivatives. The position of the bromine atom is crucial in determining the compound's reactivity and interaction profiles.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit antimicrobial properties. A study highlighted that compounds similar to this compound showed promising activity against various bacterial strains. For instance, derivatives were tested for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis, revealing significant anti-mycobacterial activity .

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| 6c (related compound) | 21 | Anti-mycobacterial |

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. Compounds containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. For example, studies found that specific structural modifications on the phenyl ring significantly influenced the cytotoxicity of these compounds .

In vitro studies indicated that certain thiazole derivatives exhibited IC50 values comparable to established anticancer drugs like doxorubicin, suggesting their potential as therapeutic agents in cancer treatment.

Structure-Activity Relationship (SAR)

A critical aspect of understanding the biological activity of this compound is its structure-activity relationship (SAR). Studies suggest that electron-donating groups on the phenyl ring enhance anti-mycobacterial and anticancer activities . The presence of bromine as a substituent also appears to play a role in increasing reactivity and interaction with biological targets.

Case Studies

- Antimicrobial Studies : In a series of experiments, various thiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with electron-withdrawing groups exhibited higher potency against bacterial strains compared to those with electron-donating groups .

- Cytotoxicity Tests : A systematic investigation into the cytotoxic effects of thiazole derivatives found that modifications at specific positions on the phenyl ring significantly altered their effectiveness against cancer cell lines, underscoring the importance of precise structural design in drug development .

Propiedades

IUPAC Name |

2-(3-bromophenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXSRZKASQSOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366639 | |

| Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750624-69-2 | |

| Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.